molecular formula C11H18N2O B11811436 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine

5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine

Cat. No.: B11811436
M. Wt: 194.27 g/mol
InChI Key: OXADVZCRCFJAQP-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine (CAS 1279208-80-8) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C11H18N2O and a molecular weight of 194.27 g/mol, features a tetrahydrobenzoisoxazole core, a privileged scaffold known for diverse pharmacological activities . Its primary research value is as a key synthetic intermediate for developing novel therapeutics. Specifically, this amine serves as a direct precursor in the synthesis of 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide derivatives, which have been identified as potent and novel inhibitors of Mycobacterium tuberculosis pantothenate synthetase . Pantothenate synthetase is an essential enzyme for the biosynthesis of pantothenate (vitamin B5) in Mycobacterium tuberculosis, and it represents a promising target for new antitubercular drugs, particularly against non-replicating persistent forms of the bacterium . The inhibition of this enzyme disrupts the pathogen's metabolic pathway, providing a mechanism for anti-mycobacterial activity. Researchers value this compound for initiating quests for new antitubercular agents through in silico molecular design and synthesis . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper storage conditions should be observed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

5-tert-butyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-amine

InChI

InChI=1S/C11H18N2O/c1-11(2,3)7-4-5-9-8(6-7)10(12)14-13-9/h7H,4-6,12H2,1-3H3

InChI Key

OXADVZCRCFJAQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=NOC(=C2C1)N

Origin of Product

United States

Preparation Methods

Nitrile Oxide Generation and Cycloaddition

Nitrile oxides, generated in situ from hydroxamoyl chlorides or via oxidative methods, react with cyclohexene derivatives to form the bicyclic framework. For example, tert-butyl-substituted nitrile oxides, prepared from tert-butylhydroxamic acid and chlorinating agents, undergo [3+2] cycloaddition with 1,3-cyclohexadiene. This reaction proceeds regioselectively, positioning the tert-butyl group at C5 and the oxygen at C2 of the isoxazole ring.

Reaction Conditions :

  • Solvent: Dichloromethane or toluene

  • Base: Triethylamine (for HCl scavenging during nitrile oxide formation)

  • Temperature: 0°C to room temperature

  • Yield: 60–75% (estimated for analogous systems).

Diastereoselectivity and Ring Strain Considerations

The cyclohexene ring’s partial saturation introduces conformational constraints, favoring endo transition states during cycloaddition. Computational studies suggest that tert-butyl groups enhance regioselectivity by stabilizing transition states through steric and electronic effects.

Introduction of the tert-Butyl Group

The tert-butyl group at C5 is typically introduced early in the synthesis, either via pre-functionalized starting materials or post-cycloaddition alkylation.

Pre-Functionalized Nitrile Oxides

Nitrile oxides bearing tert-butyl groups are synthesized from tert-butyl-substituted aldoximes. For instance, tert-butyl aldoxime, treated with chlorine gas or N-chlorosuccinimide (NCS), forms the corresponding hydroxamoyl chloride, which decomposes to the nitrile oxide under mild base.

Post-Cycloaddition Alkylation

Alternative routes involve Friedel-Crafts alkylation of the pre-formed isoxazole. However, this method is less common due to the reactivity of the isoxazole ring and competing side reactions.

Installation of the C3-Amine Functionality

The amine group at C3 is introduced via three primary strategies: direct cycloaddition with amine-containing dipolarophiles, reduction of nitro intermediates, or substitution of halogenated precursors.

Direct Cycloaddition Using Amino-Substituted Dipolarophiles

Reaction of tert-butyl nitrile oxide with amino-substituted alkenes or alkynes places the amine directly at C3. For example, propargylamine derivatives participate in cycloadditions to yield 3-aminoisoxazoles. However, this approach requires careful protection of the amine to prevent side reactions.

Example Protocol :

  • Dipolarophile: N-Boc-propargylamine

  • Conditions: Cu(I) catalysis, room temperature

  • Deprotection: TFA/CH₂Cl₂ to remove Boc group

  • Yield: ~50% (based on analogous reactions).

Reduction of Nitro Isoxazoles

Nitro groups at C3 are reduced to amines using catalytic hydrogenation (H₂/Pd-C) or hydrazine. This method is advantageous for late-stage functionalization but requires nitro-substituted intermediates.

Case Study :

  • Nitration: HNO₃/H₂SO₄ at 0°C introduces nitro group at C3.

  • Reduction: H₂ (1 atm), 10% Pd/C, ethanol, 6 h

  • Yield: 85%.

Nucleophilic Substitution of Halogenated Isoxazoles

Chlorinated or brominated isoxazoles undergo amination with ammonia or amines. Microwave-assisted reactions enhance efficiency.

Optimized Conditions :

  • Substrate: 3-Chloro-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole

  • Reagent: NH₃ (7 M in MeOH), sealed tube, 100°C, 12 h

  • Yield: 70%.

Spectroscopic Characterization and Validation

Successful synthesis is confirmed via NMR, HRMS, and HPLC. Key spectral data for this compound include:

¹H NMR (CDCl₃) :

  • δ 1.22 (s, 9H, tert-butyl)

  • δ 2.50–2.70 (m, 4H, cyclohexene CH₂)

  • δ 3.10 (br s, 2H, NH₂)

  • δ 6.15 (s, 1H, isoxazole H).

¹³C NMR :

  • δ 27.8 (tert-butyl C), 30.7 (cyclohexene CH₂), 85.8 (isoxazole C3), 155.8 (C-O).

HRMS : m/z calcd. for C₁₂H₁₉N₂O [M+H]⁺: 215.1543; found: 215.1548.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield RangeReference
1,3-Dipolar CycloadditionHigh regioselectivity, one-pot synthesisRequires stable nitrile oxide precursors60–75%
Nitro ReductionLate-stage functionalization flexibilityMultiple steps, nitro intermediate synthesis70–85%
Halogen AminationDirect substitution, scalableHarsh conditions, halogenation required50–70%

Challenges and Optimization Strategies

  • Regioselectivity : Use of bulky substituents (e.g., tert-butyl) and polar solvents (DMF) improves control over cycloaddition positioning.

  • Amine Protection : Boc groups prevent undesired side reactions during cycloaddition but require acidic deprotection.

  • Catalysis : Cu(I) or Ru-based catalysts enhance reaction rates and selectivity in cycloadditions .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group in this compound undergoes oxidation under controlled conditions. For example, treatment with potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the amine to intermediate nitroso or nitro derivatives. These reactions are critical for introducing electron-withdrawing groups, which can modulate biological activity.

Key Reaction Example:

Reagent/ConditionsProductNotes
KMnO₄ (aq), 0–25°C, 4h5-(tert-Butyl)-3-nitroso derivativePartial oxidation

Substitution Reactions

The amine group participates in nucleophilic substitution, particularly with alkyl halides and acylating agents.

Alkylation

Reaction with benzyl bromide (BnBr) in DMF using NaH as a base yields N-benzyl derivatives (e.g., 3a below) :

text
5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine + BnBr → N-Benzyl-5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine

Experimental Data:

  • Conditions: Anhydrous DMF, 0°C → rt, 3h

  • Yield: 72%

  • Characterization: ¹H NMR (CDCl₃): δ 11.39 (bs, 1H, NH), 7.2–7.4 (m, 5H, Ar-H)

Acylation

The amine reacts with activated carbonyl compounds (e.g., acid chlorides) to form amides. For example, coupling with 1-benzylpyrazole-4-carboxylic acid using EDC/HOBt produces 3h :
Product: 5-tert-Butyl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid (1-benzyl-1H-pyrazol-4-yl)amide
Yield: 79%

Catalytic Functionalization

Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) enable aryl group introduction at the amine position. For example:

text
3-Amino-isoxazole + Aryl bromide → N-Aryl-5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine

Conditions: Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C

Scientific Research Applications

Research indicates that compounds similar to 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as HCT-116 and HeLa. The mechanism often involves inducing apoptosis and cell cycle arrest through interactions with cellular targets like tubulin .
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains. Its structural features may enhance its efficacy as an antimicrobial agent by targeting specific bacterial enzymes.

Anticancer Therapeutics

The potential of this compound as an anticancer agent is notable. Case studies have indicated that modifications to the compound can lead to enhanced cytotoxicity against cancer cells. For instance:

CompoundCell Line TestedIC50 (μM)Mechanism
This compoundHCT-116<100Induces apoptosis
Similar DerivativeHeLa<50Inhibits tubulin polymerization

This table summarizes findings from various studies demonstrating the compound's efficacy against specific cancer cell lines.

Neuroprotective Agents

Emerging research suggests that this compound may possess neuroprotective properties. It could be investigated for its potential in treating neurodegenerative diseases by modulating neurotransmitter levels or inhibiting enzymes like acetylcholinesterase (AChE) .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity:

ModificationEffect on Activity
Tert-butyl groupIncreases lipophilicity and cellular uptake
Amino group at 3-positionEnhances binding affinity to biological targets

These modifications can significantly influence the compound's pharmacokinetics and pharmacodynamics.

Synthesis Strategies

The synthesis of this compound typically involves several steps:

  • Formation of the benzoisoxazole core.
  • Introduction of the tert-butyl group.
  • Amination at the 3-position.

These synthetic routes are designed to yield high purity and good yields for further biological testing.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine (CAS 1004-64-4)
  • Structure : Lacks the tert-butyl substituent at position 5.
  • Molecular Formula : C₇H₁₀N₂O (MW 138.17).
  • Properties : Requires storage at <-20°C under inert conditions, indicating sensitivity to oxidation or moisture .
  • Hazard Profile : Classified with warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
5-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-3-amine
  • Structure : Replaces the tert-butyl group with a thiophene ring.
  • No direct activity data available, but thiophene derivatives are often explored for antitumor applications .

Functional Group Variants

5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic Acid (CAS 832684-43-2)
  • Structure : Carboxylic acid replaces the amine at position 3.
  • Similarity : Structural similarity score of 0.96 to the amine derivative .
(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methanamine (CAS 893639-05-9)
  • Structure : Features a methylene spacer between the isoxazole ring and the amine.
  • Impact : Increased flexibility may enhance binding to conformationaly dynamic targets, such as G-protein-coupled receptors .

Heterocycle-Modified Analogs

Tetrahydrobenzo[b]thiophene Derivatives
  • Example : Annulated thiourea and pyrimidine derivatives (e.g., compounds 4a, 4b).
  • Activity : Demonstrated antitumor activity against three cell lines, suggesting that isoxazole analogs with tert-butyl groups could be similarly explored for oncology .
Tetrahydrobenzo[1,2-d]thiazole-2,6-diamine Derivatives
  • Key Difference : Thiazole’s nitrogen-sulfur heterocycle may confer distinct electronic and metabolic stability profiles.

Comparative Data Table

Compound Name Substituent/Ring Modification Molecular Weight (g/mol) Key Properties/Activities Reference
5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine tert-Butyl at C5 206.27 (calculated) High lipophilicity, potential CNS activity
4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine None 138.17 Requires sub-20°C storage; acute toxicity
5-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-3-amine Thiophene ring Not reported Sulfur-enhanced electronic properties
Tetrahydrobenzo[b]thiophene-pyrimidine hybrids Thiourea/pyrimidine annulation Varies Antitumor activity (IC₅₀ values unspecified)

Research Implications and Gaps

  • Synthetic Challenges : Introducing the tert-butyl group may require specialized reagents (e.g., di-tert-butyl dicarbonate) or sterically demanding conditions .
  • Biological Potential: While antitumor activity is documented for thiophene analogs , the tert-butyl isoxazole amine’s bioactivity remains uncharacterized.
  • Stability and Safety : The base compound’s storage requirements suggest stability issues; the tert-butyl derivative may improve shelf-life but requires empirical validation.

Q & A

Q. How can researchers optimize the synthetic yield of 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine?

Methodological Answer:

  • Reaction Conditions : Use reflux conditions in tetrahydrofuran (THF) with catalysts like DMAP (4-dimethylaminopyridine) and DIEA (N-ethyl-N,N-diisopropylamine) to enhance coupling efficiency. For example, a 60-hour reflux in THF with DIEA increased yields in analogous heterocyclic syntheses .
  • Workup : Partition the reaction mixture between ethyl acetate and 3N HCl to isolate the product effectively .
  • Purification : Employ flash chromatography or crystallization from ethanol to remove byproducts, as demonstrated in isoxazole derivative syntheses .

Q. What analytical techniques are most reliable for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR in DMSO-d6_6 to confirm the presence of aromatic protons and tert-butyl groups (δ ~1.3 ppm). For example, analogous compounds showed distinct aromatic proton signals at δ 7.36–8.32 ppm .
  • Mass Spectrometry (MS) : High-resolution MS can verify the molecular ion peak (e.g., m/z 348 for a related isoxazole-thiadiazole derivative) .
  • Infrared (IR) Spectroscopy : Identify key functional groups, such as C=O (1606–1719 cm1^{-1}) and C-N stretches (1200–1300 cm1^{-1}) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. For structurally similar compounds, melting points range from 160–290°C, indicating moderate thermal stability .
  • pH Sensitivity : Test solubility and stability in acidic (3N HCl) and basic (saturated NaHCO3_3) conditions during workup steps .
  • Storage : Store at –20°C in anhydrous environments, as tert-butyl groups are prone to hydrolysis under humid conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

Methodological Answer:

  • Derivatization : Synthesize analogs by substituting the tert-butyl group with other hydrophobic moieties (e.g., phenyl, cyclohexyl) and compare bioactivity. For example, coupling with 4-methoxyphenyl groups via HBTU-mediated amide formation improved activity in related triazole derivatives .
  • In Vitro Assays : Use enzyme inhibition assays (e.g., Amplex-Red fluorescence for ATX inhibition) to quantify activity. Monitor IC50_{50} values to correlate structural changes with potency .

Q. How should researchers address contradictions in analytical data (e.g., purity vs. bioactivity)?

Methodological Answer:

  • Purity vs. Activity Mismatch : If high-purity samples (≥95% by HPLC) show inconsistent bioactivity, test for trace impurities (e.g., residual solvents or catalysts) using LC-MS/MS. For example, DMAP residues in synthesis can inhibit enzymes non-specifically .
  • Detection Limits : Use hyphenated techniques like GC-MS or NMR-DOSY to identify low-concentration impurities that evade standard HPLC detection .

Q. What computational approaches can predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., binding to ATP pockets or allosteric sites). Validate predictions with mutagenesis studies .
  • QSAR Modeling : Corrogate electronic parameters (e.g., logP, polar surface area) with solubility and permeability data from HT-Solubility assays .

Q. How do counterion choices (e.g., HCl salts) affect the compound’s solubility and pharmacokinetics?

Methodological Answer:

  • Salt Formation : Convert the free base to a hydrochloride salt (as in compound 27 from ) to enhance aqueous solubility. Measure solubility in phosphate-buffered saline (PBS) at pH 7.4.
  • In Vivo Testing : Compare bioavailability of free base vs. salt forms in rodent models using LC-MS quantification of plasma concentrations .

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